

# Dual URAT1/GLUT9 Inhibition: A Technical Guide for Hyperuricemia Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases.[1] The renal transporters URAT1 (Urate Transporter 1) and GLUT9 (Glucose Transporter 9) are key players in the reabsorption of uric acid in the kidneys, making them critical targets for therapeutic intervention.[2][3] Dual inhibition of both URAT1 and GLUT9 presents a promising strategy to effectively lower serum uric acid levels by promoting its excretion.[4] This technical guide provides an in-depth overview of a URAT1/GLUT9 dual inhibitor, CDER167, and other novel analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

### **Quantitative Data Summary**

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of selected URAT1/GLUT9 dual inhibitors and related compounds.

Table 1: In Vitro Inhibitory Activity of URAT1/GLUT9 Inhibitors



| Compound                    | Target                 | IC50 (μM)    | Cell Line | Reference |
|-----------------------------|------------------------|--------------|-----------|-----------|
| CDER167                     | URAT1                  | 2.08 ± 0.31  | HEK293    | [2][3]    |
| GLUT9                       | 91.55 ± 15.28          | HEK293T      | [2][3]    |           |
| RDEA3170<br>(Verinurad)     | URAT1                  | 1.47 ± 0.23  | HEK293    | [2][3]    |
| GLUT9                       | No effect at 100<br>μΜ | HEK293T      | [2][3]    |           |
| Benzbromarone               | URAT1                  | 0.84 ± 0.17  | HEK293    | [4]       |
| Probenecid                  | URAT1                  | 31.12 ± 4.23 | HEK293    | [4]       |
| KPH2f                       | URAT1                  | 0.24         | -         | [5]       |
| GLUT9                       | 9.37 ± 7.10            | -            | [5]       |           |
| Verinurad                   | URAT1                  | 0.17         | -         | [5]       |
| Thienopyrimidine<br>Cmpd 29 | URAT1                  | 2.01         | -         | [6]       |
| GLUT9                       | 18.21                  | -            | [6]       |           |

Table 2: In Vivo Efficacy of URAT1/GLUT9 Inhibitors in Hyperuricemic Mice



| Compoun<br>d                    | Dosage                    | Duration | Serum<br>Uric Acid<br>Reductio<br>n    | Urine<br>Uric Acid<br>Excretion | Animal<br>Model                  | Referenc<br>e |
|---------------------------------|---------------------------|----------|----------------------------------------|---------------------------------|----------------------------------|---------------|
| CDER167                         | 10<br>mg/kg/day<br>(oral) | 7 days   | More<br>effective<br>than<br>RDEA3170  | Significantl<br>y promoted      | Potassium<br>oxonate-<br>induced | [2][3]        |
| RDEA3170                        | 20<br>mg/kg/day<br>(oral) | 7 days   | -                                      | -                               | Potassium<br>oxonate-<br>induced | [2][3]        |
| KPH2f                           | 10 mg/kg                  | -        | Equally<br>effective as<br>verinurad   | Higher<br>than<br>verinurad     | -                                | [5]           |
| Verinurad                       | 10 mg/kg                  | -        | -                                      | -                               | -                                | [5]           |
| Thienopyri<br>midine<br>Cmpd 29 | 0.5 mg/kg                 | -        | 2-fold<br>increase<br>vs.<br>lesinurad | -                               | -                                | [6]           |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols for evaluating URAT1/GLUT9 dual inhibitors.

#### In Vitro URAT1 and GLUT9 Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against URAT1 and GLUT9 transporters.

1. Cell Culture and Transfection:



- Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- For the URAT1 assay, HEK293 cells are transiently transfected with a plasmid expressing human URAT1.[2]
- For the GLUT9 assay, HEK293T cells are used and transfected with a plasmid expressing human GLUT9.[2][3]
- 2. Uric Acid Uptake Assay:
- Transfected cells are seeded in 24-well plates.
- After reaching confluency, the cells are washed with a buffer (e.g., Hanks' Balanced Salt Solution).
- The cells are then incubated with various concentrations of the test compound (e.g., CDER167) for a specified time.
- A solution containing [14C]-labeled uric acid is added to initiate the uptake reaction.[2][3]
- The uptake is stopped by washing the cells with ice-cold buffer.
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- 3. Data Analysis:
- The percentage of inhibition is calculated for each compound concentration relative to a vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a sigmoidal doseresponse curve using appropriate software (e.g., GraphPad Prism).

## In Vivo Hyperuricemia Animal Model

Objective: To evaluate the uric acid-lowering efficacy of test compounds in a living organism.



#### 1. Animal Model Induction:

- A commonly used model is the potassium oxonate-induced hyperuricemic mouse or rat model.[2][3][7] Potassium oxonate is a uricase inhibitor that prevents the breakdown of uric acid in rodents.[7]
- Animals (e.g., Kunming mice) are administered potassium oxonate intraperitoneally or orally to induce hyperuricemia.[8]
- In some protocols, a purine precursor like hypoxanthine is co-administered to further increase uric acid levels.[7]
- 2. Compound Administration:
- Test compounds (e.g., CDER167) are administered orally or via another appropriate route at specified doses and for a defined duration (e.g., 7 days).[2][3]
- A vehicle control group and a positive control group (e.g., treated with a known uricosuric agent like RDEA3170) are included.[2]
- 3. Sample Collection and Analysis:
- Blood samples are collected at designated time points to measure serum uric acid levels.
- Urine samples are collected over a specific period (e.g., 24 hours) to measure urinary uric acid excretion.
- Serum and urine uric acid levels are quantified using analytical methods such as highperformance liquid chromatography (HPLC) or enzymatic assays.
- 4. Data Analysis:
- The percentage reduction in serum uric acid and the increase in urinary uric acid excretion are calculated for the treatment groups relative to the hyperuricemic control group.
- Statistical analysis is performed to determine the significance of the observed effects.



### **Visualizations**

The following diagrams illustrate key pathways and workflows relevant to URAT1/GLUT9 dual inhibitor research.



Click to download full resolution via product page

Caption: Renal Uric Acid Reabsorption Pathway via URAT1 and GLUT9.





Click to download full resolution via product page

Caption: Experimental Workflow for URAT1/GLUT9 Dual Inhibitor Evaluation.





Click to download full resolution via product page

Caption: Mechanism of Action for URAT1/GLUT9 Dual Inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Animal Model of Hyperuricemia Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Hyperuricemia and Gout Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 8. Progress in animal models for studying hyperuricemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dual URAT1/GLUT9 Inhibition: A Technical Guide for Hyperuricemia Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417061#a-urat1-glut9-dual-inhibitor-for-hyperuricemia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com